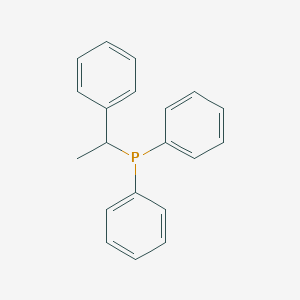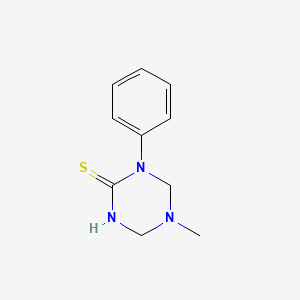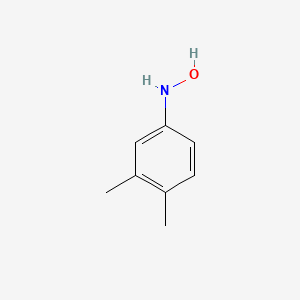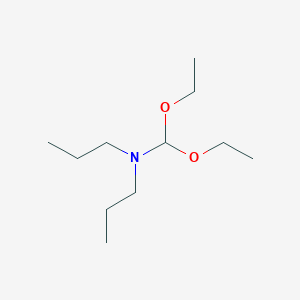
N-(Diethoxymethyl)-N-propylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diethoxymethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a diethoxymethyl group attached to a propylpropan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethoxymethyl)-N-propylpropan-1-amine typically involves the reaction of diethylamine with propylpropan-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include zinc chloride and chlorotrimethylsilane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and reaction monitoring techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Diethoxymethyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-(Diethoxymethyl)-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Diethoxymethyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- N-(Diethoxymethyl)-N-methylpropan-1-amine
- N-(Diethoxymethyl)-N-ethylpropan-1-amine
- N-(Diethoxymethyl)-N-butylpropan-1-amine
Uniqueness
N-(Diethoxymethyl)-N-propylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its diethoxymethyl group and propylpropan-1-amine backbone contribute to its unique chemical behavior .
Properties
CAS No. |
51752-59-1 |
|---|---|
Molecular Formula |
C11H25NO2 |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(diethoxymethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-5-9-12(10-6-2)11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
MVFNFSUDNGVQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


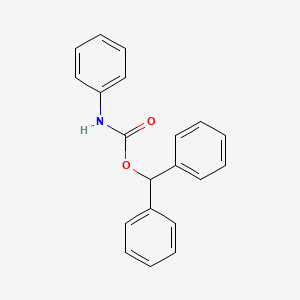
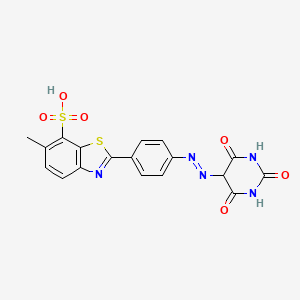
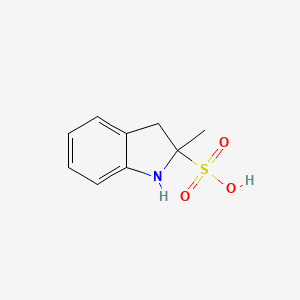
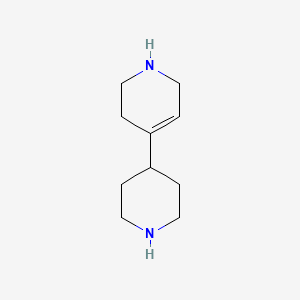
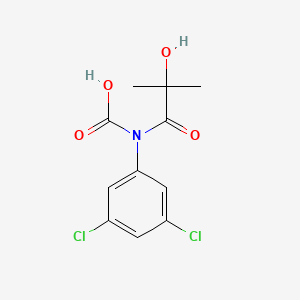
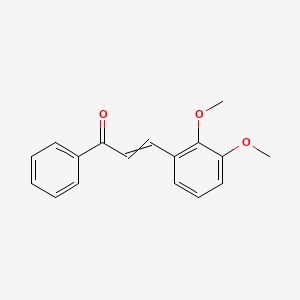
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
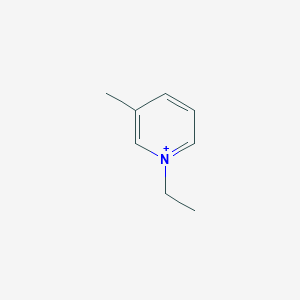
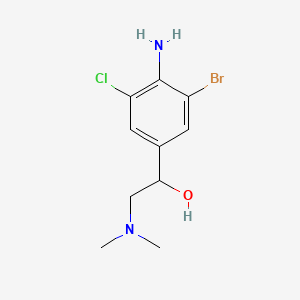
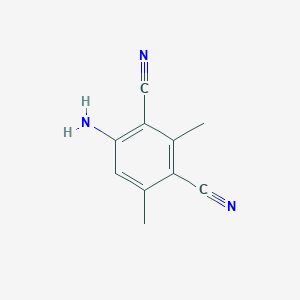
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
